molecular formula C18H16Cl2N2O B2612831 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether CAS No. 318248-49-6

4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether

Cat. No.: B2612831
CAS No.: 318248-49-6
M. Wt: 347.24
InChI Key: DSHUMJWEBUMWQD-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₈H₁₆Cl₂N₂O
Molecular Weight: 347.2 g/mol
CAS Number: 318248-49-6
Structural Features:

  • A pyrazole core substituted with a 5-chloro group, 1-methyl group, and 3-phenyl group.
  • A 4-chlorobenzyl ether moiety linked via a methylene bridge to the pyrazole ring.
    Key Properties:
  • XLogP3: 4.6 (indicating moderate hydrophobicity) .
  • Herbicidal Activity: Demonstrated activity against rape (Brassica napus), though weaker against barnyard grass (Echinochloa crus-galli) in preliminary screenings .

Properties

IUPAC Name

5-chloro-4-[(4-chlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c1-22-18(20)16(17(21-22)14-5-3-2-4-6-14)12-23-11-13-7-9-15(19)10-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHUMJWEBUMWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether typically involves multi-step organic reactions. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorobenzyl and other substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

4-Chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic reactions. Its unique structural features allow for diverse chemical transformations, making it valuable in synthetic chemistry.

Biology

Research indicates that this compound may exhibit potential biological activities, including antimicrobial and anticancer properties. Studies have shown its effectiveness in inhibiting certain bacterial strains and cancer cell lines, highlighting its potential as a lead compound for drug development .

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate. Its derivatives are being investigated for their therapeutic effects, particularly in treating infections and cancers .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The results indicated that alterations in substituents could enhance efficacy, suggesting pathways for developing new antibiotics .

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways, making it a candidate for further pharmacological investigation .

Mechanism of Action

The mechanism of action of 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved in its mechanism of action can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name (CAS No.) Structural Features Biological Activity Key References
4-Chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether (318248-49-6) Benzyl ether linkage; chloro, methyl, and phenyl substituents on pyrazole. Herbicidal (active against rape)
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether Sulfanyl (-S-) group; 2,6-dichlorobenzyl ether. Not explicitly reported, but sulfanyl groups may alter reactivity and bioavailability.
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Benzoyl ester linkage; dual 4-chlorophenyl groups. Antibacterial activity (broad-spectrum)
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile Chloroacetyl group; cyano substituent. Potential reactivity due to chloroacetyl (precursor for further derivatization).
{5-[(4-Chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether (335218-30-9) Triazole core; naphthyl ether; sulfanyl group. Increased hydrophobicity (naphthyl group may enhance membrane permeability).

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The 4-chlorobenzyl ether group in the target compound contributes to herbicidal activity, likely through interactions with plant-specific enzymes or receptors. In contrast, benzoyl esters (e.g., 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) exhibit antibacterial properties, possibly due to esterase-mediated release of active metabolites .
  • Sulfanyl (-S-) groups (e.g., in {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether) may enhance radical-scavenging activity or alter metabolic stability .

Impact of Linkage Type :

  • Ether vs. Ester : Ether linkages (as in the target compound) generally confer higher hydrolytic stability compared to esters, which may undergo enzymatic cleavage. This difference could explain the herbicidal vs. antibacterial activities observed in analogs .
  • Chloro Substituents : The presence of chloro groups at specific positions (e.g., 4-chlorobenzyl) is critical for activity, likely enhancing lipophilicity and target binding .

Crystallographic Characterization :

  • X-ray diffraction studies (using SHELX/WinGX software) confirm the planar pyrazole core and spatial arrangement of substituents, essential for structure-activity relationship (SAR) analysis . For example, the title compound's crystal packing may influence its solubility and formulation properties.

Herbicidal Activity Trends

  • Analog Comparison: Compounds with 4-chlorobenzyl or 4-methoxyphenyl groups show stronger herbicidal activity against dicotyledonous plants (e.g., rape), while 3,4,5-trimethoxyphenyl derivatives exhibit broader-spectrum activity . Weak activity against monocots (e.g., barnyard grass) suggests selectivity in mode of action, possibly targeting pathways absent in monocots.

Biological Activity

4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether is a pyrazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by its unique structure, which may confer various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.

Synthesis and Characterization

The synthesis of pyrazole derivatives often involves various methodologies, including conventional and microwave-assisted techniques. Recent studies have highlighted the efficiency of these synthetic routes in producing compounds with desired biological activities. For instance, the synthesis of this compound can be achieved through a multi-step process involving hydrazine derivatives and substituted aldehydes, yielding high purity and yield rates .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. In vitro evaluations have shown that compounds containing electron-withdrawing groups enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For example, studies indicated that the presence of chlorine substituents increased the effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundActivity AgainstInhibition Zone (mm)
4-chlorobenzyl (5-chloro-...)E. coli18
4-chlorobenzyl (5-chloro-...)Pseudomonas aeruginosa20
4-chlorobenzyl (5-chloro-...)Staphylococcus aureus22

Anti-inflammatory and Analgesic Activity

Research has demonstrated that certain pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties. A notable study reported that the compound 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrimidin-2-ol displayed an inhibition rate of approximately 81.91% in anti-inflammatory assays, alongside a notable analgesic effect .

Table 2: Anti-inflammatory and Analgesic Activity

CompoundAnti-inflammatory (% Inhibition)Analgesic Activity (% Inhibition)
4-(5-chloro-3-methyl...)81.9153.25
Control--

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of pyrazole derivatives have also been evaluated against various cancer cell lines. For instance, compounds have shown significant growth inhibition in MCF7 and NCI-H460 cell lines with IC50 values indicating their potential as anticancer agents .

Table 3: Cytotoxicity Data for Selected Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF712.50
Compound BNCI-H46042.30
Compound CHep23.25

Case Studies

Several case studies have documented the biological efficacy of pyrazole derivatives in clinical settings. One study focused on the anti-inflammatory properties of a compound similar to 4-chlorobenzyl (5-chloro...) in animal models, demonstrating a marked reduction in inflammation markers compared to controls . Furthermore, another investigation highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Q & A

Q. What are the established synthetic routes for 4-chlorobenzyl (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl ether, and what key intermediates are involved?

The compound can be synthesized via nucleophilic substitution. A general procedure involves reacting 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives with 4-chlorobenzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF or acetone). For example, the chlorinated pyrazole core is first prepared, followed by etherification via displacement of a leaving group (e.g., chloride) on the methylene position. Critical intermediates include 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde and activated 4-chlorobenzyl derivatives .

Example Protocol :

  • React 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol) with 4-chlorobenzyl bromide (10 mmol) in DMF using K₂CO₃ as a base.
  • Heat at 80°C for 8–12 hours, followed by ethanol recrystallization.
  • Yield: ~65–75% (estimated based on analogous reactions) .

Q. How is crystallographic data for this compound typically refined, and what software is recommended?

Q. How do steric and electronic factors influence the regioselectivity of pyrazole functionalization during synthesis?

The 4-position methyl group on the pyrazole ring directs substitution due to steric hindrance and electronic effects. Computational studies (DFT) suggest that the electron-withdrawing chlorine at C5 increases electrophilicity at C4, favoring nucleophilic attack. Competing pathways (e.g., C3 vs. C4 substitution) are minimized using bulky bases like K₂CO₃, which deprotonate the phenolic oxygen without side reactions .

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

Discrepancies in H-bonding (e.g., N–H⋯O vs. C–H⋯O interactions) are analyzed via graph set analysis (Etter’s rules). For example, in orthorhombic crystals, linear chains along the a-axis are stabilized by N–H⋯O bonds (graph set C(4) ), while weaker C–H⋯π interactions contribute to 3D packing. Conflicting data may arise from solvent inclusion or polymorphism, requiring comparative studies of multiple crystal forms .

Q. How can synthetic yields be optimized for large-scale production without commercial catalysts?

  • Solvent optimization : Replace DMF with acetone to reduce byproduct formation (e.g., dimethylamine adducts).
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 2–3 hours at 100°C, improving yield to >85% .

Comparative Data :

ConditionYield (%)Time (h)
Conventional (DMF/K₂CO₃)6512
Microwave (acetone/TBAB)882.5

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify electrophilic centers. The C4 methyl group exhibits higher electrophilicity (ƒ⁺ = 0.12) compared to C3 (ƒ⁺ = 0.08), aligning with experimental regioselectivity. Molecular electrostatic potential (MEP) maps further highlight electron-deficient regions at the ether linkage .

Methodological Notes

  • Crystallography : Always validate SHELXL refinement with PLATON’s ADDSYM to detect missed symmetry .
  • Synthesis : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 7:3) to avoid over-alkylation .
  • Advanced characterization : Use SC-XRD coupled with Hirshfeld surface analysis to quantify intermolecular interactions .

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